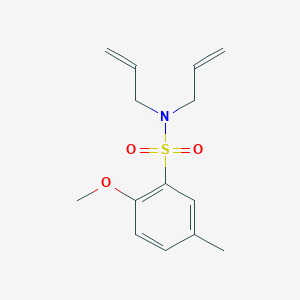

N,N-diallyl-2-methoxy-5-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamide compounds typically involves the reaction of sulfonyl chlorides with amines or their derivatives. For example, the synthesis of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides involves reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in aqueous sodium carbonate solution, followed by alkylation with various alkyl/aralkyl halides (Abbasi et al., 2018). This process could be analogous to the synthesis of N,N-diallyl-2-methoxy-5-methylbenzenesulfonamide, suggesting a possible pathway through the reaction of an appropriate amine with a diallyl-substituted sulfonyl chloride.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized by the presence of the sulfonamide group (-SO2NH2), which significantly influences their physical and chemical properties. For instance, the crystal structure analysis of sulfonamide derivatives reveals diverse molecular conformations and supramolecular architectures due to various intra- and intermolecular interactions, such as hydrogen bonding and π-π stacking (Rodrigues et al., 2015). These structural insights can help understand the molecular geometry and interaction patterns of N,N-diallyl-2-methoxy-5-methylbenzenesulfonamide, which may exhibit similar or distinct structural features due to its unique substituents.

Chemical Reactions and Properties

Sulfonamides participate in a variety of chemical reactions, reflecting their chemical properties. For example, N-chloro-N-methoxybenzenesulfonamide acts as a reactive chlorinating agent, transforming a wide range of substrates into chlorinated products (Pu et al., 2016). This reactivity indicates that sulfonamides like N,N-diallyl-2-methoxy-5-methylbenzenesulfonamide could undergo or catalyze similar chemical transformations, making them valuable in synthetic chemistry.

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For example, the crystal structures of certain sulfonamides reveal specific packing patterns and hydrogen bonding interactions that determine their solid-state properties and reactivity (Purandara et al., 2018). Analyzing these properties for N,N-diallyl-2-methoxy-5-methylbenzenesulfonamide could provide insights into its stability, reactivity, and potential applications.

Propriétés

IUPAC Name |

2-methoxy-5-methyl-N,N-bis(prop-2-enyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3S/c1-5-9-15(10-6-2)19(16,17)14-11-12(3)7-8-13(14)18-4/h5-8,11H,1-2,9-10H2,3-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBIZQKUTZBQOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC=C)CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(methylthio)ethyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4934313.png)

![2-cyano-3-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]-N-isopropylacrylamide](/img/structure/B4934315.png)

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4934326.png)

![4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine](/img/structure/B4934334.png)

![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B4934354.png)

![methyl 6-[4-chloro-3-(trifluoromethyl)phenyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B4934358.png)

![2-chloro-6-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4934377.png)

![3-[3-(dimethylamino)propyl]-2-(4-fluorophenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4934385.png)

![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2-fluorobenzene](/img/structure/B4934387.png)